(+)-10,11-Dimethoxy-3-hydroxyberbine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-STB 6 is a chiral compound known for its unique stereochemistry and significant applications in various scientific fields. This compound has garnered attention due to its potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-STB 6 typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method is the use of chiral catalysts in the reaction of precursor molecules. The reaction conditions often include controlled temperatures and specific solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production of (-)-STB 6 may involve large-scale asymmetric synthesis using optimized reaction conditions. This includes the use of high-efficiency chiral catalysts and continuous flow reactors to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(-)-STB 6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(-)-STB 6 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (-)-STB 6 involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved can include inhibition of metabolic enzymes, leading to altered biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(+)-STB 6: The enantiomer of (-)-STB 6, with different stereochemistry.
STB 5: A structurally similar compound with slight variations in functional groups.
STB 7: Another related compound with distinct chemical properties.
Uniqueness
(-)-STB 6 is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
93891-56-6 |
---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |
InChI |
InChI=1S/C19H21NO3/c1-22-18-9-13-8-17-16-4-3-15(21)7-12(16)5-6-20(17)11-14(13)10-19(18)23-2/h3-4,7,9-10,17,21H,5-6,8,11H2,1-2H3 |
InChI Key |
PPJXDHXBPUFGMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.